molecular formula C8H6Se B1597324 Benzo[b]selenophene CAS No. 272-30-0

Benzo[b]selenophene

Cat. No.: B1597324
CAS No.: 272-30-0
M. Wt: 181.1 g/mol
InChI Key: BNRDGHFESOHOBF-UHFFFAOYSA-N
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Description

Benzo[b]selenophene is a heterocyclic compound that contains selenium as a part of its ring structure It is structurally similar to other aromatic compounds like benzene and naphthalene but with selenium replacing one of the carbon atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]selenophene can be synthesized through several methods. One common approach involves the intramolecular cyclization of selenium-functionalized arenes bearing ortho-alkynyl groups. These reactions can be mediated by transition metal-based catalysts and electrophilic species . Another method includes the chlorination of this compound using sulfuryl chloride to yield 1,1-dichloroselenophenes .

Industrial Production Methods: Industrial production of this compound often involves the use of elemental selenium and acetylene gas, supported by materials like aluminum oxide, sand, or glass beads in hot columns at around 450°C . This method is suitable for large-scale preparations.

Chemical Reactions Analysis

Electrophilic Cyclization Reactions

Electrophilic cyclization is a cornerstone method for constructing functionalized benzo[b]selenophenes. Key approaches include:

Iodocyclization

  • Substrates : 1-(1-Alkynyl)-2-(methylseleno)arenes react with I₂ to form 2,3-disubstituted benzo[b]selenophenes.

  • Yields : 85–95% under mild conditions (room temperature, 15–60 min) .

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) para to selenium slow the reaction but still achieve >90% yields .

Bromocyclization

  • Electrophiles : Br₂ or NBS (N-bromosuccinimide).

  • Performance : Lower yields (60–75%) compared to iodocyclization due to intermediate formation .

Table 1: Electrophilic Cyclization Yields

ElectrophileSubstrateProductYield (%)Conditions
I₂1-(Alkynyl)-2-(MeSe)arene2-Iodo-benzo[b]selenophene91RT, 15 min
Br₂1-(Alkynyl)-2-(MeSe)arene2-Bromo-benzo[b]selenophene700°C, 2 h
NBSDiynol derivatives4-Butylselanyl-selenophene63–74THF, MW, 45 min

Transition-Metal-Catalyzed Cyclization

Platinum-catalyzed carboselenation enables regioselective synthesis:

  • Catalyst : PtCl₂ (5 mol%).

  • Mechanism : C–Se bond addition to alkynes forms 2,3-disubstituted benzo[b]selenophenes .

  • Scope : Tolerates alkyl, aryl, and silyl groups with yields of 70–88% .

Ring-Opening and Functionalization Reactions

Benzo[b]selenophen-2(3H)-one undergoes selenolactone ring opening:

  • Reagents : Nucleophiles (e.g., amines, alcohols).

  • Products : Selenol derivatives or functionalized CH₂-group compounds .

  • Electrophilic Substitution : Nitration and halogenation occur preferentially at the 5-position .

Demethylation and Cyclization Processes

BBr₃-mediated demethylation of methoxy-substituted benzo[b]selenophenes leads to cyclized products:

Table 2: Demethylation/Cyclization Outcomes

EntryXBBr₃ (equiv)Temp (°C)Yield (%) of 3 Yield (%) of 4
3S6–78 to rt2623
5Se6–78 to rt2820
6Se6–78 to –303414

Notes: Lower temperatures reduce cyclization to seven-membered rings (4 ) .

Transition-Metal-Free Double Cyclization

Oxone®-promoted synthesis of fused selenophenes:

  • Conditions : Dibutyl diselenide + Oxone® in MeCN at 80°C.

  • Scope : 15 derivatives synthesized in 55–98% yields within 0.5–3 h .

  • Mechanism : In situ generation of electrophilic selenium species drives dual cyclization of 1,3-diynes .

Key Findings and Trends

  • Regioselectivity : Bulky/electron-donating substituents enhance regioselectivity in cyclization (e.g., 63% yield for 6d ) .

  • Functional Group Tolerance : Alcohols, esters, nitriles, and nitro groups remain intact during electrophilic cyclization .

  • Kinetic Control : Demethylation conditions (–30°C) suppress undesired cyclization .

This reactivity profile positions this compound as a versatile scaffold in materials science and medicinal chemistry.

Scientific Research Applications

Medicinal Applications

Benzo[b]selenophene derivatives have shown promising biological activities, including antioxidant, antimicrobial, and anticancer properties.

Antioxidant Activity

Research indicates that certain benzo[b]selenophenes exhibit potent antioxidant properties. For instance, compounds inspired by resveratrol have been identified as effective in reducing reactive oxygen species (ROS) levels in yeast cells, suggesting potential applications in combating oxidative stress-related diseases .

Antimicrobial Properties

Studies have demonstrated that benzo[b]selenophenes can inhibit the growth of yeast cells, indicating their potential as antifungal agents. The toxicity of these compounds varies significantly based on their chemical structure; for example, specific hydroxylated derivatives showed complete inhibition of yeast growth at concentrations ranging from 1 to 10 mM .

Anticancer Potential

This compound derivatives have been investigated for their anticancer properties. A study highlighted the specific inhibitory activity of certain compounds against histone demethylases (KDM4), which are involved in cancer progression. These compounds induced cell death in cancer cell lines while sparing normal cells, marking them as potential therapeutic agents .

Material Science Applications

This compound has garnered attention for its role in developing advanced materials, particularly in organic electronics.

Organic Photovoltaics

Recent advancements indicate that this compound-based compounds can be utilized in organic photovoltaic devices due to their favorable electronic properties. These materials exhibit a narrower optical band gap and improved charge mobility compared to traditional thiophene-based materials, enhancing the efficiency of solar cells .

Organic Light Emitting Diodes (OLEDs)

The incorporation of this compound into OLEDs has been explored, leveraging its unique photophysical properties to improve device performance. The selenophene core contributes to better light-emitting capabilities and stability under operational conditions .

Summary of Findings

The applications of this compound span across medicinal chemistry and material science, showcasing its versatility and potential for future research and development.

Application AreaSpecific Use/ExampleKey Findings
MedicinalAntioxidant, Antimicrobial, AnticancerEffective ROS reduction; growth inhibition in yeast; KDM4 inhibition leading to cancer cell death .
Material ScienceOrganic Photovoltaics, OLEDsImproved efficiency in solar cells; enhanced light-emitting properties .

Case Studies

  • Antioxidant Efficacy : In a study assessing the effects of benzo[b]selenophenes on yeast cells, certain derivatives were shown to reduce ROS levels significantly while maintaining lower toxicity compared to other compounds tested .
  • Cancer Research : A derivative targeting KDM4 was developed with notable selectivity for cancer cells over normal cells, indicating a strategic approach to cancer therapy using this compound scaffolds .

Mechanism of Action

The mechanism of action of benzo[b]selenophene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Benzo[b]selenophene is unique compared to other similar compounds due to the presence of selenium in its ring structure. Similar compounds include:

These compounds share similar aromatic properties but differ in their chemical reactivity and biological activities due to the different heteroatoms present in their structures.

Biological Activity

Benzo[b]selenophene is an intriguing compound within the selenophene family, notable for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of phenylacetylenes with selenium compounds. For instance, a convenient one-pot synthesis method has been reported that utilizes SeO2 and aqueous HBr in the presence of cyclohexene, yielding high purity products . Additionally, various derivatives have been synthesized to enhance biological activity through structural modifications, such as introducing substituents at specific positions on the this compound ring .

Biological Activities

This compound and its derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Studies indicate that this compound analogues possess significant cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values in the picomolar range against SK-OV3 and NCI-N87 cell lines, indicating potent antitumor properties .
  • Mechanism of Action : The mechanism underlying the antitumor activity is primarily attributed to DNA alkylation. The structural characteristics of this compound enhance its binding affinity to DNA, which is crucial for its cytotoxic effects. The electronic effects of substituents on the benzothiophene core significantly influence this activity .
  • Antidepressant Properties : Some studies suggest that derivatives of this compound may exhibit antidepressant-like effects, potentially due to their interaction with neurotransmitter systems .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A series of this compound derivatives were evaluated for their cytotoxicity against L1210 leukemia cells. The results highlighted that N-substituted analogues at the C-5 position exhibited enhanced potency compared to other substitutions. For instance, a nitro-substituted analogue demonstrated significantly lower cytotoxicity (IC50 = 22700 pM) compared to an N,N-dimethyl amine-substituted analogue (IC50 = 490 pM) .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis indicated that substituents at the C-5 position significantly affect biological activity. Compounds with methoxy groups at this position showed increased cytotoxicity compared to those with substitutions at C-6 or C-7 .
  • Comparative Efficacy :
    • Table 1 summarizes the IC50 values for various this compound derivatives against different cancer cell lines:
    CompoundCell LineIC50 (pM)
    18hSK-OV37.7
    18mNCI-N8765
    18lNCI-N8722700
    18nSK-OV35000
    This table illustrates the relative potency of different derivatives, emphasizing the impact of specific substituents on biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Benzo[b]selenophene and its derivatives?

this compound can be synthesized via bromination-dehydrobromination of 1,3-dihydrobenzo[c]selenophene or through electrophilic halocyclization of alkynes using sodium halides under green chemistry conditions . Advanced methods include palladium-catalyzed coupling reactions, such as the Ullmann reaction for intramolecular cyclization of ortho-substituted 1,1-dibromoalkenes, yielding 2-substituted derivatives with high regioselectivity . Yield optimization often involves adjusting reaction temperature and catalyst loading.

Q. How does selenium incorporation influence the electronic and structural properties of this compound?

Selenium's larger atomic radius and polarizable electron cloud compared to sulfur or oxygen alter the C2/C3 dihedral angle in the heterocyclic ring, impacting π-conjugation and intermolecular interactions. This was demonstrated in STING agonist studies, where selenium substitution in BSP01 reduced binding affinity to hSTINGH232 due to misalignment with Arg238 residues . X-ray crystallography and density functional theory (DFT) analyses are critical for characterizing these structural effects .

Q. What techniques are used to characterize this compound derivatives in drug discovery?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity to target proteins (e.g., STING), while X-ray crystallography (e.g., 2.7 Å resolution structures) reveals interaction motifs like hydrogen bonds and π-π stacking . Thermal shift assays assess protein stability upon ligand binding, and ISRE reporter assays evaluate pathway activation in cellular models .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in this compound-based drug efficacy?

Initial studies on BSP01 showed weakened STING binding due to selenium-induced conformational strain. A dimerization strategy (diBSP01) restored activity by reducing entropy loss during protein interaction and enhancing π-π stacking with hSTINGH232 . Co-crystallization and mutagenesis studies confirmed that dimerization repositions critical pharmacophores, enabling hydrogen bonding with Ser162 and Tyr163 residues .

Q. What role do computational methods play in studying this compound interactions?

DFT analyses of Fe4 clusters and Fe(110) surfaces revealed that selenophene forms more stable adsorbates than thiophene or furan due to stronger orbital overlap with iron atoms . Time-dependent DFT (TD-DFT) identified ligand-to-metal charge transfer bands in selenophene-iron complexes, explaining their chemisorption behavior in catalytic applications . These methods guide the design of selenophene-based materials for electronics or catalysis.

Q. How do substituent positions affect the bioactivity and toxicity of this compound derivatives?

In antioxidant studies, hydroxyl group positioning (e.g., 5- vs. 6-substitution) significantly altered yeast toxicity, with LD50 values ranging from 1.06 mM (Compound 2) to 6.73 mM (Compound 3) . Probit analysis and survival assays linked higher toxicity to enhanced membrane permeability and redox cycling. Substituent steric hindrance (e.g., methyl groups in Compound 3) reduced bioavailability, offering strategies to mitigate off-target effects .

Q. What methodologies enable the application of this compound in organic electronics?

Vapor deposition of 2,7-diphenyl-BSBS derivatives produces thin films with molecular perpendicularity to substrates, critical for high hole mobility (>0.1 cm² V⁻¹ s⁻¹) in organic field-effect transistors (OFETs) . X-ray diffraction and atomic force microscopy (AFM) assess crystallinity and morphology, while device stability is tested via continuous electrical cycling under ambient conditions .

Q. Methodological Considerations

Q. How are photoactivatable this compound derivatives designed for controlled drug release?

Coumarin-based photo-protecting groups (PPGs) are conjugated to carboxylic acid moieties in diBSP01. UV irradiation cleaves the PPG, releasing the active STING agonist. In vitro validation uses cGAS/STING knockout cells to confirm pathway specificity, while zebrafish models assess spatiotemporal activation .

Q. What strategies address solubility challenges in this compound-based compounds?

PEGylation and prodrug approaches (e.g., caged-diBSP01) improve aqueous solubility. Dynamic light scattering (DLS) and HPLC monitor aggregation, while pharmacokinetic studies in murine models quantify bioavailability .

Q. Data Contradictions and Resolution

Q. Why do some this compound derivatives show divergent activities across species?

BSP01 exhibited weak ISRE activation in human cells but retained activity in murine models due to STING haplotype differences (e.g., hSTINGH232 vs. mSTING). Species-specific co-crystallization and cross-reactivity assays are essential for translational research .

Properties

IUPAC Name

1-benzoselenophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Se/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRDGHFESOHOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C[Se]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181664
Record name Benzo(b)selenophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-30-0
Record name Benzo(b)selenophene
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Record name Benzo(b)selenophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzoselenophene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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